![molecular formula C18H23N5O3 B5662504 5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5662504.png)
5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine
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Overview
Description
The compound 5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine is a complex organic molecule. Its analysis and synthesis involve advanced organic chemistry techniques and methodologies.
Synthesis Analysis
The synthesis process often involves reactions of related pyrimidine compounds with various amines and hydroxylamines under mild conditions, introducing N-substituents at specific positions. For example, Boyle et al. (1991) describe the synthesis of a diaminodihydrohomopteridine using a furazano[3,4-d]pyrimidine precursor, highlighting similar reaction mechanisms and pathways (Boyle, Hughes, & Khattab, 1991).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through X-ray crystallography and NMR spectroscopy. Alonso et al. (2020) conducted structural studies on similar compounds, providing insights into the molecular conformation and bonding characteristics of these complex molecules (Alonso et al., 2020).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, including cycloadditions and rearrangements. For instance, Sharma and Mahajan (1997) explored the [4+2] cycloaddition reactions of related compounds, revealing insights into their reactive nature (Sharma & Mahajan, 1997).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are vital for understanding the compound's behavior under various conditions. Wang et al. (2016) synthesized furan-substituted diazepin-ones, providing data on physical characteristics that are likely relevant to the compound (Wang et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents and stability under various conditions, are critical for understanding the compound's potential applications. Research by Yoon et al. (2020) on polyheterocycles, including pyrrolo and diazepine rings, sheds light on the chemical behavior of similar structures (Yoon, Kim, & Kim, 2020).
properties
IUPAC Name |
[4-[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]-1,4-diazepan-1-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-13-15(11-19-18(20-13)21(2)3)17(25)23-7-4-6-22(8-9-23)16(24)14-5-10-26-12-14/h5,10-12H,4,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFFNLVIWPVHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCCN(CC2)C(=O)C3=COC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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